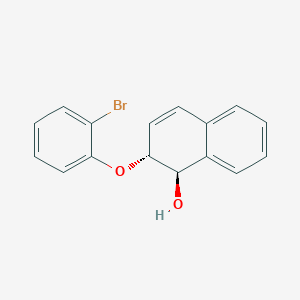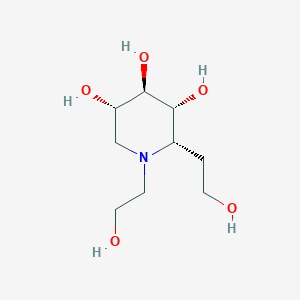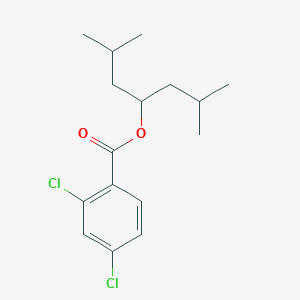
2,6-Dimethylheptan-4-yl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-Dimethylheptan-4-yl 2,4-dichlorobenzoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a benzoate group substituted with two chlorine atoms at the 2 and 4 positions, and an ester linkage to a 2,6-dimethylheptan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylheptan-4-yl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2,6-dimethylheptan-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Properties
CAS No. |
820238-97-9 |
|---|---|
Molecular Formula |
C16H22Cl2O2 |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
2,6-dimethylheptan-4-yl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C16H22Cl2O2/c1-10(2)7-13(8-11(3)4)20-16(19)14-6-5-12(17)9-15(14)18/h5-6,9-11,13H,7-8H2,1-4H3 |
InChI Key |
CXRVWPPOFRRRNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)C)OC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


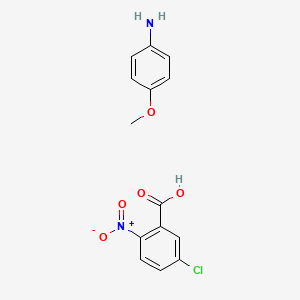
![2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]-](/img/structure/B14232391.png)

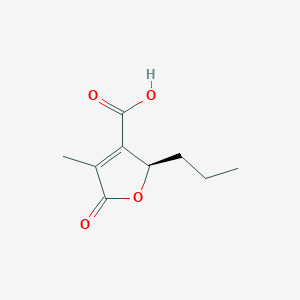
![5-{3,5-Bis[5-(2-methoxypropan-2-yl)pyridin-3-yl]phenyl}pyrimidine](/img/structure/B14232399.png)
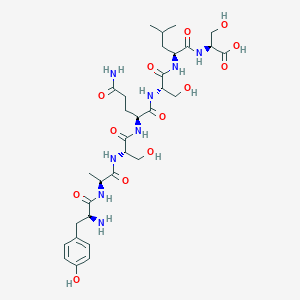
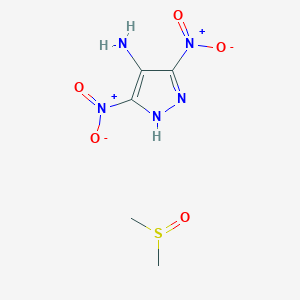
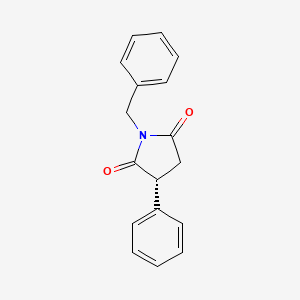
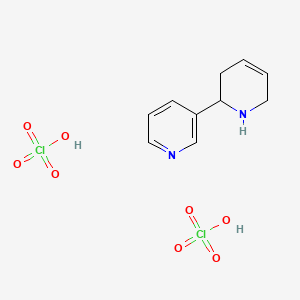
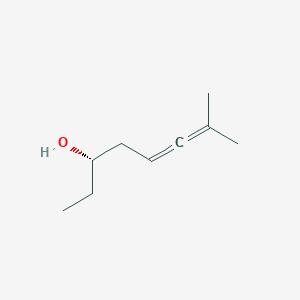
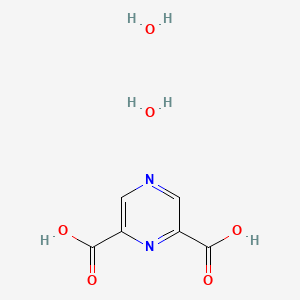
![Benzoic acid, 3,3'-carbonylbis[6-[(1-naphthalenylcarbonyl)amino]-](/img/structure/B14232447.png)
